molecular formula C13H19NO5S B2837121 tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate CAS No. 25370-96-1

tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate

Cat. No.: B2837121
CAS No.: 25370-96-1
M. Wt: 301.36
InChI Key: ZQCMKORYYUNZPB-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and scientific applications due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate typically involves the reaction of tert-butyl isocyanate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can lead to the formation of amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carbonyl compounds.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of substituted carbamates or amines.

Scientific Research Applications

Tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate: has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a protecting group for amines.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: : Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: : Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate: can be compared with other similar compounds such as tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate and tert-butyl 2-{[(4-methylbenzenesulfonyl)oxy]methyl}morpholine-4-carboxylate [_{{{CITATION{{{2{tert-Butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl ...](https://www.achemblock.com/l14504-tert-butyl-n-5-4-methylbenzenesulfonyl-5h-pyrrolo-2-3-b-pyrazin-2-yl-carbamate.html)[{{{CITATION{{{3{tert-butyl 2-{[(4-methylbenzenesulfonyl)oxy]methyl}morpholine-4 ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah97a17f63?context=bbe). These compounds share structural similarities but differ in their functional groups and applications[{{{CITATION{{{2{tert-Butyl N-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl ...[{{{CITATION{{{_3{tert-butyl 2-{[(4-methylbenzenesulfonyl)oxy]methyl}morpholine-4 ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah97a17f63?context=bbe). The uniqueness of This compound

Properties

IUPAC Name

[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-10-6-8-11(9-7-10)20(16,17)19-14(5)12(15)18-13(2,3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCMKORYYUNZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25370-96-1
Record name tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate
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